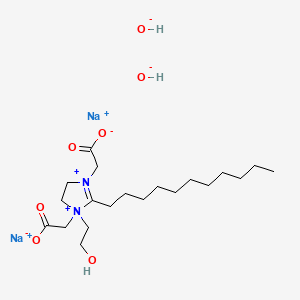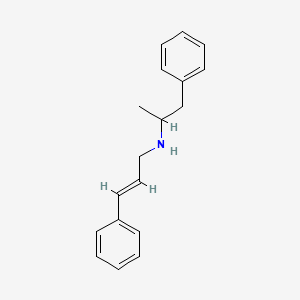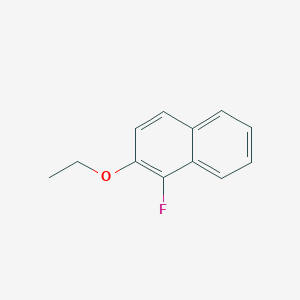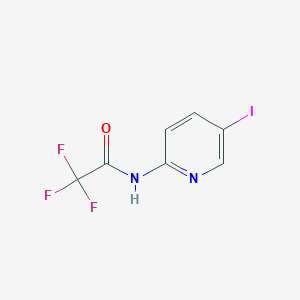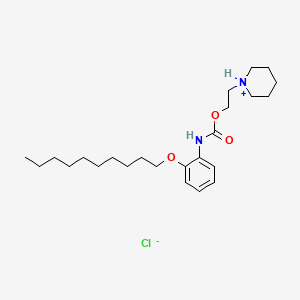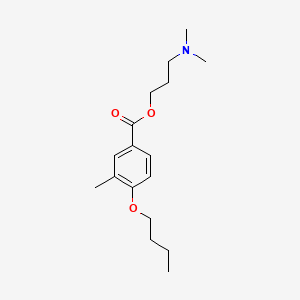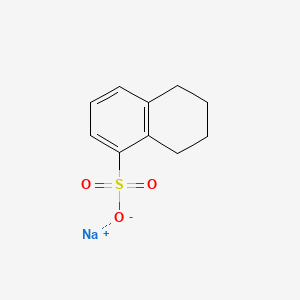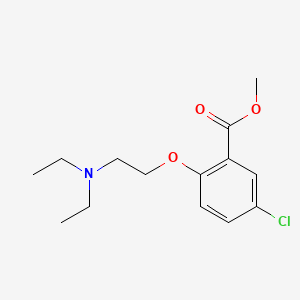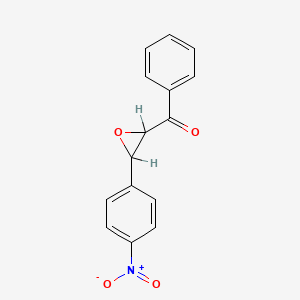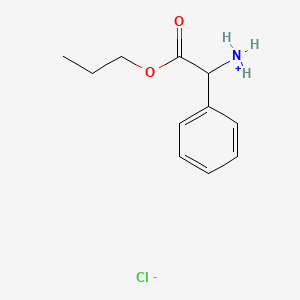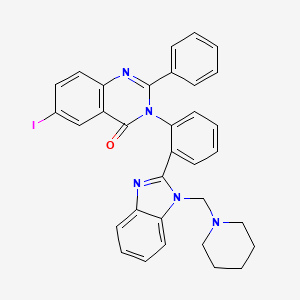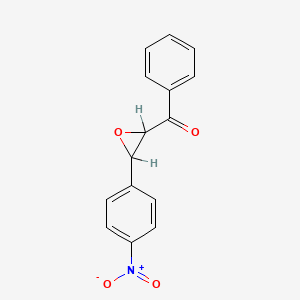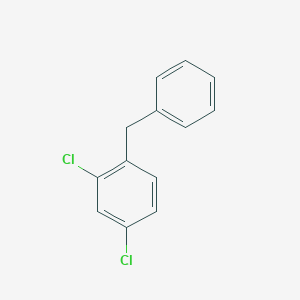
1-Benzyl-2,4-dichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(benzyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two chlorine atoms and a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichloro(benzyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of benzylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically proceeds under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, dichloro(benzyl)benzene is produced through large-scale chlorination processes. The reaction is carried out in reactors equipped with efficient cooling systems to manage the exothermic nature of the chlorination reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: Dichloro(benzyl)benzene can undergo oxidation reactions to form corresponding benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form benzylbenzene using reducing agents such as lithium aluminum hydride.
Substitution: Dichloro(benzyl)benzene can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylbenzene.
Substitution: Hydroxybenzylbenzene or aminobenzylbenzene, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dichloro(benzyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: Dichloro(benzyl)benzene is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of dichloro(benzyl)benzene involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to cellular receptors or enzymes, leading to alterations in cellular processes. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparación Con Compuestos Similares
1,2-Dichlorobenzene: An isomer of dichloro(benzyl)benzene with two chlorine atoms on adjacent carbon atoms of the benzene ring.
1,3-Dichlorobenzene: Another isomer with chlorine atoms on the meta positions of the benzene ring.
1,4-Dichlorobenzene: An isomer with chlorine atoms on the para positions of the benzene ring.
Uniqueness: Dichloro(benzyl)benzene is unique due to the presence of both a benzyl group and two chlorine atoms on the benzene ring This structural arrangement imparts distinct chemical properties and reactivity compared to its isomers
Propiedades
Número CAS |
65652-42-8 |
|---|---|
Fórmula molecular |
C13H10Cl2 |
Peso molecular |
237.12 g/mol |
Nombre IUPAC |
1-benzyl-2,4-dichlorobenzene |
InChI |
InChI=1S/C13H10Cl2/c14-12-7-6-11(13(15)9-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Clave InChI |
LQUWZOKGGJISJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


